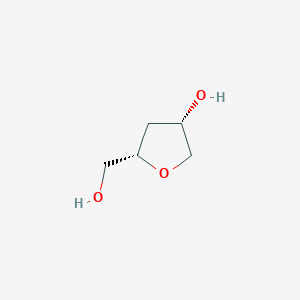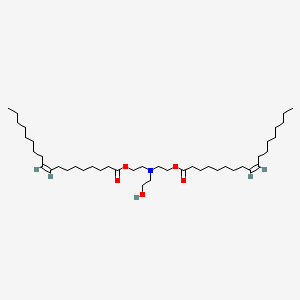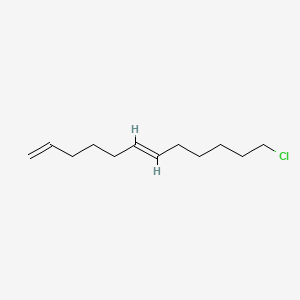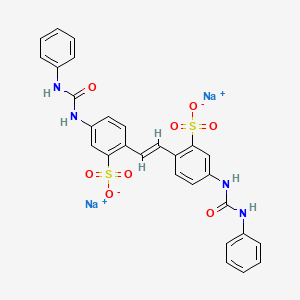
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Overview
Description
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid, also known as DBCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBCA is a cyclopropane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In
Mechanism Of Action
The mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is not fully understood, but research has suggested that it may act by inhibiting enzymes involved in cancer cell growth and promoting cell death. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to modulate the activity of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been shown to modulate the immune system and reduce inflammation. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid in lab experiments is its high enantioselectivity, which allows for the isolation of specific enantiomers for study. However, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research involving (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid. One area of interest is the development of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid derivatives with improved efficacy and specificity for certain types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid and its potential applications in other areas of medicine. Finally, research is needed to determine the safety and toxicity of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid and its derivatives, particularly in humans.
Scientific Research Applications
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Research has shown that (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHWXZKOCRDDV-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169897 | |
| Record name | (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid | |
CAS RN |
452324-76-4 | |
| Record name | (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452324-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 2-(2,3-dihydro-4-benzofuranyl)-, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















